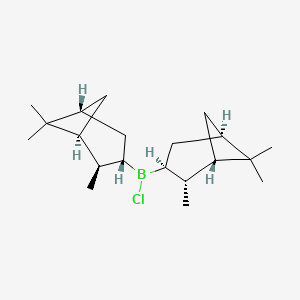

(+)-B-Chlorodiisopinocampheylborane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

chloro-bis[(1S,2R,3S,5S)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]borane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34BCl/c1-11-15-7-13(19(15,3)4)9-17(11)21(22)18-10-14-8-16(12(18)2)20(14,5)6/h11-18H,7-10H2,1-6H3/t11-,12-,13+,14+,15-,16-,17-,18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSEHHVRCDVOTID-NAVXHOJHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1CC2CC(C1C)C2(C)C)(C3CC4CC(C3C)C4(C)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B([C@H]1C[C@H]2C[C@@H]([C@@H]1C)C2(C)C)([C@H]3C[C@H]4C[C@@H]([C@@H]3C)C4(C)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34BCl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112246-73-8, 85116-37-6 | |

| Record name | Chlorobis[(1S,2R,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]borane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112246-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Borane, chlorobis[(1S,2R,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.046 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (-)-B-Chlorodiisopinocampheylborane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

history of organoboranes in asymmetric synthesis

An In-depth Technical Guide to the History of Organoboranes in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The advent of organoborane chemistry marked a pivotal moment in the evolution of asymmetric synthesis, providing a powerful and versatile toolkit for the stereocontrolled construction of complex chiral molecules. This technical guide traces the historical trajectory of organoboranes in this field, from the foundational discoveries of Nobel laureate Herbert C. Brown to the sophisticated catalytic methodologies of the modern era. We will explore the key conceptual breakthroughs, the development of seminal reagents, and the mechanistic underpinnings that have established organoboranes as indispensable reagents in academic and industrial research, particularly in the realm of drug development.

The Genesis: Herbert C. Brown and the Hydroboration Revolution

The narrative of organoboranes in asymmetric synthesis is inextricably linked to the pioneering work of Herbert C. Brown. His systematic investigation of the hydroboration reaction—the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond—in the 1950s laid the groundwork for a new era in synthetic organic chemistry. The initial discovery of the anti-Markovnikov regioselectivity and the syn-stereospecificity of the hydroboration of alkenes and alkynes was a significant breakthrough in itself. However, the true potential for asymmetric synthesis was unlocked with the realization that the resulting organoborane intermediates could be stereospecifically converted into a wide array of functional groups, including alcohols, amines, and halides, with retention of configuration at the newly formed stereocenter. This provided a reliable method for translating the stereochemical information encoded in a chiral hydroborating agent to a prochiral substrate.

The First Chiral Hydroborating Agent: Diisopinocampheylborane (Ipc₂BH)

The first successful foray into asymmetric hydroboration was reported by Brown and his group in 1961, utilizing diisopinocampheylborane (Ipc₂BH), a chiral dialkylborane readily prepared from the naturally abundant terpene (+)- or (-)-α-pinene. Although the enantioselectivities achieved with Ipc₂BH for simple acyclic olefins were modest, this seminal work provided the crucial proof-of-concept that chiral organoboranes could effectively induce asymmetry. The stereochemical outcome was rationalized by a transition state model in which the borane approaches the less sterically hindered face of the alkene, with one of the isopinocampheyl groups dictating the facial selectivity.

Evolution of Chiral Borane Reagents

The initial success of Ipc₂BH spurred the development of a diverse array of chiral hydroborating agents, each designed to improve enantioselectivity and broaden the substrate scope.

| Reagent | Abbreviation | Precursor | Year of Introduction | Key Features |

| Diisopinocampheylborane | Ipc₂BH | α-Pinene | 1961 | Pioneering reagent, effective for certain classes of olefins. |

| Monoisopinocampheylborane | IpcBH₂ | α-Pinene | 1979 | Generally provides higher enantioselectivity than Ipc₂BH for a broader range of substrates. |

| Limonylborane | LymBH₂ | Limonene | 1980s | A dialkylborane derived from another readily available terpene. |

| 2,5-Dimethylborolane | (2R,5R)- or (2S,5S)-2,5-hexanediol | 1980s | C₂-symmetric borolane, offering high enantioselectivities in the hydroboration of various olefins. |

The development of these and other reagents provided chemists with a valuable toolbox for accessing chiral alcohols, which are versatile intermediates in the synthesis of complex natural products and pharmaceuticals.

Mechanistic Understanding and Expansion of Scope

A deep understanding of the reaction mechanism was paramount to the rational design of new and more effective chiral organoborane reagents. The stereochemical outcome of the hydroboration reaction is dictated by the steric and electronic interactions in the transition state. The development of more sophisticated models allowed for a more accurate prediction of the stereochemical outcome and guided the design of reagents with enhanced selectivity.

Asymmetric Aldol Reactions via Boron Enolates

The utility of organoboranes in asymmetric synthesis expanded dramatically with the development of chiral boron enolates for asymmetric aldol reactions. This breakthrough, pioneered by the likes of Mukaiyama and Evans, provided a powerful method for the stereocontrolled formation of carbon-carbon bonds. Chiral boron enolates, generated from the reaction of a ketone with a chiral dialkylboron triflate, react with aldehydes to produce β-hydroxy ketones with high levels of diastereoselectivity and enantioselectivity. The stereochemical outcome is controlled by the rigid, chair-like Zimmerman-Traxler transition state, where the substituents on the enolate and the aldehyde adopt well-defined positions.

Figure 1. A simplified representation of the Zimmerman-Traxler transition state for a boron-mediated aldol reaction.

Asymmetric Allylboration and Propargylboration

The scope of organoborane-mediated asymmetric synthesis was further broadened with the development of asymmetric allyl- and propargylboration reactions. Chiral allyl- and propargylboron reagents react with aldehydes and ketones to generate homoallylic and homopropargylic alcohols, respectively, with excellent stereocontrol. These reactions have proven to be highly valuable in the synthesis of polyketide and macrolide natural products.

The Modern Era: Catalytic Asymmetric Borylation

While stoichiometric chiral organoborane reagents are highly effective, the development of catalytic asymmetric methods represents a significant advancement in terms of atom economy and sustainability. The goal of these methods is to use a catalytic amount of a chiral promoter to control the stereochemistry of a boron addition reaction.

Catalytic Asymmetric Hydroboration

The development of catalytic asymmetric hydroboration has been a major focus of research in recent years. These reactions typically employ a transition metal catalyst, such as rhodium or iridium, in conjunction with a chiral ligand. The catalyst activates an achiral borane, such as catecholborane or pinacolborane, and facilitates its enantioselective addition to a prochiral olefin.

Figure 2. A schematic workflow of a typical transition-metal-catalyzed asymmetric hydroboration reaction.

Catalytic Asymmetric Borylation of C-H Bonds

A more recent and highly significant development is the catalytic asymmetric borylation of C-H bonds. These reactions allow for the direct conversion of an inert C-H bond into a C-B bond with high stereocontrol, providing a powerful and efficient route to chiral organoboranes. These methods often utilize iridium or rhodium catalysts with chiral ligands to achieve high enantioselectivities.

Conclusion and Future Outlook

The journey of organoboranes in asymmetric synthesis, from the initial discoveries of H.C. Brown to the cutting-edge catalytic methods of today, is a compelling example of how fundamental research can profoundly impact the field of organic chemistry. The development of new chiral organoborane reagents and catalytic systems continues to push the boundaries of what is possible in stereoselective synthesis. For researchers, scientists, and drug development professionals, a deep understanding of the history and principles of organoborane chemistry is essential for the design and execution of efficient and elegant synthetic strategies. The future of this field will likely focus on the development of even more selective and sustainable catalytic methods, as well as the application of these powerful tools to solve increasingly complex synthetic challenges in medicine and materials science.

References

-

Brown, H. C. (1979). Organoboranes for synthesis - A new chemical revolution. Nobel Lecture. [Link]

- Brown, H. C. (1961). Hydroboration-A new and remarkably versatile tool in organic synthesis. Tetrahedron, 12(3), 117-138.

- Brown, H. C., & Zweifel, G. (1961). Hydroboration. XI. The hydroboration of olefins with diisopinocampheylborane-a convenient procedure for the asymmetric hydroboration of olefins. Journal of the American Chemical Society, 83(12), 2544–2551.

discovery of (+)-B-Chlorodiisopinocampheylborane

An In-depth Technical Guide to (+)-B-Chlorodiisopinocampheylborane: From Discovery to Application

A Foreword for the Modern Chemist

In the landscape of asymmetric synthesis, few reagents have achieved the iconic status and practical utility of this compound, commercially known as (+)-DIP-Chloride™. This chiral organoborane has revolutionized the enantioselective reduction of prochiral ketones, providing a reliable and highly selective method for the synthesis of chiral secondary alcohols.[1][2][3][4] For researchers, scientists, and drug development professionals, a thorough understanding of this reagent is not merely academic; it is a gateway to the efficient construction of complex, stereochemically defined molecules that lie at the heart of modern pharmaceuticals and fine chemicals.[4][5][6] This guide provides an in-depth exploration of (+)-DIP-Chloride™, from its conceptual origins in the groundbreaking work of a Nobel laureate to its practical application in the laboratory, offering field-proven insights and detailed protocols to empower your synthetic endeavors.

The Genesis of a Chiral Reagent: A Nod to Herbert C. Brown's Legacy

The story of (+)-DIP-Chloride™ is intrinsically linked to the pioneering work of Herbert C. Brown, who was awarded the Nobel Prize in Chemistry in 1979 for his development of organoboranes as versatile reagents in organic synthesis.[7][8] Brown's exploration of hydroboration, the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond, laid the foundation for a new era of synthetic chemistry.[5][9] It was within this fertile ground of organoborane chemistry that the concept of using chiral boranes for asymmetric transformations took root.

The development of diisopinocampheylborane (Ipc₂BH) from the readily available chiral terpene α-pinene was a pivotal moment.[10] The subsequent discovery that treatment of Ipc₂BH with hydrogen chloride afforded B-Chlorodiisopinocampheylborane (DIP-Chloride™) provided a more stable and highly effective reagent for the asymmetric reduction of ketones.[10] This discovery was not a singular event but rather the culmination of years of systematic investigation into the reactivity and stereoselectivity of organoborane reagents, a testament to Brown's insightful and persistent approach to scientific inquiry.[6][9]

Synthesis and Physicochemical Properties

The practical utility of (+)-DIP-Chloride™ is underpinned by its straightforward synthesis from a naturally occurring chiral starting material, (+)-α-pinene. This accessibility has been a key factor in its widespread adoption in both academic and industrial settings.

Experimental Protocol: Synthesis of this compound

This protocol outlines the in-situ preparation of (+)-DIP-Chloride™ from readily available starting materials.[11]

Materials:

-

Sodium borohydride (NaBH₄)

-

Boron trichloride (BCl₃) in an appropriate solvent (e.g., 1M in hexanes)

-

(+)-α-pinene

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium borohydride.

-

Add anhydrous diethyl ether or THF to the flask and cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of boron trichloride to the stirred suspension. The addition should be controlled to maintain the temperature below 5 °C. This step generates diborane in situ.

-

To the resulting solution, add (+)-α-pinene dropwise via the dropping funnel. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to ensure the complete formation of diisopinocampheylborane.

-

The reaction mixture is then cooled again to 0 °C, and a solution of hydrogen chloride (e.g., 1M in diethyl ether) is added slowly.

-

After the addition is complete, the mixture is stirred for an additional hour at 0 °C. The resulting solution of this compound is then ready for use in subsequent reactions.

Note: Due to the moisture and air sensitivity of the reagents and products, all manipulations should be carried out under an inert atmosphere of nitrogen or argon using standard Schlenk techniques.

Physicochemical Properties of (+)-DIP-Chloride™

| Property | Value |

| Molecular Formula | C₂₀H₃₄BCl |

| Molecular Weight | 320.75 g/mol [12] |

| Appearance | Colorless to off-white solid |

| Melting Point | 53-55 °C[3] |

| Solubility | Soluble in ethereal and hydrocarbon solvents |

| CAS Number | 112246-73-8[12] |

Mechanism of Asymmetric Reduction: A Tale of Steric Hindrance

The remarkable enantioselectivity of (+)-DIP-Chloride™ in the reduction of prochiral ketones is a direct consequence of a highly organized transition state that effectively differentiates between the two enantiotopic faces of the carbonyl group. The accepted mechanism involves the coordination of the Lewis acidic boron atom to the carbonyl oxygen, followed by the transfer of a hydride from the isopinocampheyl ligand to the carbonyl carbon via a six-membered boat-like transition state.[13][14]

The stereochemical outcome is dictated by the steric interactions between the substituents on the ketone and the bulky isopinocampheyl groups of the reagent. In the favored transition state, the larger substituent on the ketone orients itself away from the sterically demanding isopinocampheyl moiety, thus minimizing steric repulsion. This preferential orientation leads to the delivery of the hydride to one specific face of the ketone, resulting in the formation of one enantiomer of the alcohol in excess.

Caption: Proposed mechanism of asymmetric ketone reduction.

Applications in Asymmetric Synthesis: A Versatile Tool for Chiral Architectures

The synthetic utility of (+)-DIP-Chloride™ extends across a broad range of substrates, making it a valuable reagent for the synthesis of a diverse array of chiral molecules. It is particularly effective for the asymmetric reduction of aryl alkyl ketones, hindered aliphatic ketones, and α,β-acetylenic ketones, consistently affording high levels of enantioselectivity.[15][16][17]

Enantioselective Reduction of Representative Ketones

The following table summarizes the typical performance of (+)-DIP-Chloride™ in the asymmetric reduction of various prochiral ketones.

| Ketone Substrate | Product Alcohol | Enantiomeric Excess (ee) |

| Acetophenone | (R)-1-Phenylethanol | >95% |

| Propiophenone | (R)-1-Phenyl-1-propanol | >98% |

| 2-Acetylnaphthalene | (R)-1-(Naphthalen-2-yl)ethanol | >97% |

| 3,3-Dimethyl-2-butanone | (R)-3,3-Dimethyl-2-butanol | >90% |

| 1-Phenyl-2-propyn-1-one | (R)-1-Phenyl-2-propyn-1-ol | >96% |

Data compiled from various sources and represents typical values. Actual results may vary depending on reaction conditions.

Case Study: Synthesis of a Key Intermediate for the Antidepressant Fluoxetine

The synthesis of fluoxetine (Prozac®), a widely prescribed antidepressant, provides a compelling example of the industrial application of (+)-DIP-Chloride™. A key step in the synthesis involves the asymmetric reduction of a prochiral ketone to establish the single stereocenter of the final drug molecule. The use of (+)-DIP-Chloride™ in this reduction step ensures the formation of the desired enantiomer with high optical purity, a critical factor for the drug's therapeutic efficacy and safety profile.[15]

Experimental Protocol: Asymmetric Reduction of Acetophenone

This protocol provides a detailed, step-by-step methodology for a typical asymmetric reduction using (+)-DIP-Chloride™.

Materials:

-

This compound solution (prepared as described previously)

-

Acetophenone

-

Anhydrous diethyl ether or THF

-

Diethanolamine

-

Standard laboratory glassware for inert atmosphere chemistry

Procedure:

-

To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add the solution of this compound.

-

Cool the solution to -25 °C in a cryocool or a dry ice/acetone bath.

-

Slowly add a solution of acetophenone in anhydrous diethyl ether or THF to the stirred solution of the reagent.

-

The reaction mixture is stirred at -25 °C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, the mixture is warmed to 0 °C, and diethanolamine is added to quench the reaction and precipitate the boron-containing byproducts.

-

The resulting slurry is stirred for 30 minutes, and then the solid is removed by filtration.

-

The filtrate is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to afford the crude (R)-1-phenylethanol.

-

The enantiomeric excess of the product can be determined by chiral GC or HPLC analysis.

Caption: Experimental workflow for asymmetric ketone reduction.

Conclusion: An Enduring Legacy in Asymmetric Synthesis

This compound has firmly established itself as a cornerstone of asymmetric synthesis. Its discovery, rooted in the fundamental research of Herbert C. Brown, has provided chemists with a powerful and practical tool for the creation of chiral molecules. The reagent's high enantioselectivity, broad substrate scope, and the accessibility of its starting material have ensured its continued relevance in both academic research and the pharmaceutical industry. As the demand for enantiomerically pure compounds continues to grow, the legacy of (+)-DIP-Chloride™ as a transformative reagent in organic chemistry is certain to endure.

References

-

Herbert C. Brown - National Science and Technology Medals Foundation. [Link]

-

Herbert Charles Brown - MSU Chemistry. [Link]

-

Herbert C. Brown: 1979 Nobel Prize in Chemistry - Purdue University. [Link]

-

Notes on Herbert C. Brown: A Dissenting View - Unacademy. [Link]

-

Herbert C. Brown - Grokipedia. [Link]

-

Super Hydrides. - DTIC. [Link]

-

Enantioselective Reduction of Ketones. [Link]

-

(+)-DIP-Chloride, (approx.), 9 | 317012-25G | SIGMA-ALDRICH. [Link]

-

(-)-Diisopinocampheyl Chloroborane [(-)-DIP-Chloride TM]: A Versatile Reagent in Asymmetric Synthesis - Thieme E-Books & E-Journals. [Link]

-

(+)- B -Chlorodiisopinocampheylborane | Request PDF - ResearchGate. [Link]

-

Dr. P. Wipf Chem 2320 3/28/2007. [Link]

-

Selective Reductions. 59. Effective Intramolecular Asymmetric Reductions of Alpha-, Beta-, and Gamma-Keto Acids With Diisopinocampheylborane and Intermolecular Asymmetric Reductions of the Corresponding Esters With B-chlorodiisopinocampheylborane - PubMed. [Link]

-

Stoichiometric Boron Reagents - Wordpress. [Link]

-

18.6: Enantioselective Carbonyl Reductions - Chemistry LibreTexts. [Link]

-

Diisopinocampheylborane - Wikipedia. [Link]

-

Chiral synthesis via organoboranes. 14. Selective reductions. 41. Diisopinocampheylchloroborane, an exceptionally efficient chiral reducing agent | Journal of the American Chemical Society. [Link]

-

Advanced Organic Chemistry: Asymmetric Carbonyl Reduction - YouTube. [Link]

- EP0478062A1 - In-situ preparation of diisopinocampheyl chloroborane - Google P

-

(-)-Diisopinocampheyl Chloroborane [(-)-DIP-Chloride TM]: A Versatile Reagent in Asymmetric Synthesis - ResearchGate. [Link]

-

A convenient and economical method for the preparation of DIP-chloride(TM) and its application in the asymmetric reduction of aralkyl ketones - Princeton University. [Link]

-

(+)-DIP chloride; this compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. (+)-DIP-Chloride (85116-37-6) at Nordmann - nordmann.global [nordmann.global]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. chemimpex.com [chemimpex.com]

- 5. Herbert C. Brown: 1979 Nobel Prize in Chemistry - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 6. grokipedia.com [grokipedia.com]

- 7. nationalmedals.org [nationalmedals.org]

- 8. Herbert Charles Brown [chemistry.msu.edu]

- 9. Notes on Herbert C. Brown: A Dissenting View [unacademy.com]

- 10. Diisopinocampheylborane - Wikipedia [en.wikipedia.org]

- 11. collaborate.princeton.edu [collaborate.princeton.edu]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. uwindsor.ca [uwindsor.ca]

- 14. Stoichiometric Boron Reagents - Wordpress [reagents.acsgcipr.org]

- 15. Thieme E-Journals - Synlett / Full Text [thieme-connect.com]

- 16. researchgate.net [researchgate.net]

- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

The Cornerstone of Chirality: A Technical Guide to Asymmetric Reduction with Boranes

Abstract

The enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols is a foundational transformation in modern organic synthesis, particularly within the pharmaceutical industry where the stereochemistry of a molecule dictates its pharmacological activity. Among the arsenal of synthetic methodologies, chiral borane reagents have established themselves as a robust and highly predictable platform for achieving exceptional levels of enantioselectivity. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the fundamental principles, practical applications, and field-proven insights into chiral reduction with boranes. We will delve into the mechanistic underpinnings of the celebrated Corey-Bakshi-Shibata (CBS) reduction, explore the utility of stoichiometric chiral borane reagents, present detailed experimental protocols, and offer troubleshooting guidance to empower chemists in the reliable and efficient synthesis of enantiopure molecules.

The Imperative of Asymmetric Synthesis: Why Chirality Matters

In the realm of drug development, the three-dimensional arrangement of atoms in a molecule is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or, in some cases, even toxic. Consequently, the ability to selectively synthesize a single enantiomer is not merely an academic exercise but a critical requirement for the development of safe and effective medicines.[1] Asymmetric reduction of prochiral ketones stands as one of the most powerful strategies for installing a new stereocenter, and borane-based reagents are at the forefront of this endeavor.

The Catalytic Powerhouse: The Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction, also known as the Corey-Itsuno reduction, is a cornerstone of enantioselective synthesis.[2][3][4] It facilitates the reduction of a wide array of prochiral ketones to their corresponding chiral alcohols with high yields and predictable stereochemistry, often exceeding 95% enantiomeric excess (ee).[5][6] The power of the CBS reduction lies in its use of a chiral oxazaborolidine catalyst in substoichiometric amounts, making it an efficient and atom-economical process.[6]

The Heart of the Matter: The Oxazaborolidine Catalyst

The catalyst at the heart of the CBS reduction is a chiral oxazaborolidine, most commonly derived from the amino acid (S)-proline.[5] These catalysts are air- and moisture-stable, commercially available, or can be readily prepared.[7] A key practical advancement has been the development of methods for the in situ generation of the oxazaborolidine catalyst, which often leads to higher reproducibility by avoiding potential degradation of the isolated catalyst during storage.[2] This involves simply mixing the chiral amino alcohol precursor with a borane source immediately before the reduction.[1][8]

The Mechanism of Enantioselection: A Symphony of Coordination and Hydride Transfer

The remarkable enantioselectivity of the CBS reduction is a direct consequence of a well-ordered, six-membered ring transition state. The generally accepted mechanism proceeds through the following key steps:[4][7][9][10]

-

Catalyst Activation: A molecule of borane (the stoichiometric reductant, typically BH₃·THF or BH₃·SMe₂) coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom and activates the coordinated borane as a hydride donor.[4][9][10]

-

Ketone Coordination: The prochiral ketone then coordinates to the now more Lewis-acidic endocyclic boron atom of the catalyst. The ketone orients itself to minimize steric interactions between its substituents and the chiral framework of the catalyst. The larger substituent (RL) on the ketone preferentially orients away from the bulky group on the catalyst.[1]

-

Enantioselective Hydride Transfer: The activated borane, tethered to the catalyst's nitrogen atom, delivers a hydride to the carbonyl carbon via a highly organized, chair-like six-membered transition state. This intramolecular hydride transfer occurs to the face of the ketone dictated by the steric and electronic arrangement within the catalyst-ketone complex, thus ensuring high enantioselectivity.[10]

-

Catalyst Turnover: The resulting alkoxyborane dissociates, and the oxazaborolidine catalyst is regenerated to enter another catalytic cycle. An acidic workup liberates the final chiral alcohol product.[9]

Diagram 1: Catalytic Cycle of the Corey-Bakshi-Shibata (CBS) Reduction

Caption: Catalytic cycle of the CBS reduction.

Substrate Scope and Performance

The CBS reduction is highly effective for a wide range of ketones, including aryl-aliphatic, di-aliphatic, α,β-unsaturated, and heterocyclic ketones.[11] The predictability of the stereochemical outcome is a significant advantage; the (S)-catalyst typically affords the (R)-alcohol, and the (R)-catalyst gives the (S)-alcohol.

| Ketone Substrate | Catalyst (mol%) | Borane Source | Temp (°C) | Yield (%) | ee (%) | Reference |

| Acetophenone | 10 | BH₃·THF | 25 | >95 | 97 (R) | [12] |

| 1-Tetralone | 10 | BH₃·THF | 25 | 90 | 85 (R) | [12] |

| Pinacolone | 10 | BH₃·THF | 25 | 85 | 89 (R) | [12] |

| 2-Octanone | 10 | BH₃·THF | 25 | 88 | 81 (R) | [12] |

| Benzalacetone | 10-15 | Catecholborane | -78 | >90 | 92 (R) | [2] |

| 2,2,2-Trifluoroacetophenone | 10 | BH₃·THF + BF₃ | 25 | 85 | 91 (R) | [13] |

Table 1: Representative Examples of CBS Reductions.

Stoichiometric Chiral Borane Reagents: When Control is Paramount

While catalytic methods like the CBS reduction are often preferred, stoichiometric chiral borane reagents offer excellent enantioselectivity, particularly for specific classes of substrates. These reagents are typically used in at least a 1:1 ratio with the ketone.

Diisopinocampheylchloroborane ((-)-DIP-Chloride)

Derived from α-pinene, (-)-DIP-Chloride is a highly effective reagent for the asymmetric reduction of a variety of ketones, especially aryl alkyl ketones. The reduction proceeds through a six-membered, boat-like transition state where hydride is transferred from the β-position of the isopinocampheyl group to the carbonyl carbon.[4] The steric bulk of the reagent dictates a highly specific orientation of the ketone, leading to excellent enantioselectivity.

Diagram 2: Proposed Transition State for Reduction with (-)-DIP-Chloride

Caption: Simplified transition state for ketone reduction with (-)-DIP-Chloride.

Alpine-Borane®

Alpine-Borane, derived from the hydroboration of α-pinene with 9-BBN, is another valuable stoichiometric reagent.[1] It is particularly effective for the reduction of acetylenic ketones, aldehydes, and α-deuteroaldehydes, often affording products with nearly 100% ee.[10] For many other ketones, the reduction can be slow, and the enantioselectivity may be lower due to a competing dissociation of the reagent.[10]

| Ketone Substrate | Reagent | Temp (°C) | Yield (%) | ee (%) | Reference |

| 3-Nonyn-2-one | (-)-DIP-Chloride | -25 | 78 | 98 (S) | [10] |

| 1-Phenyl-1-butyn-3-one | Alpine-Borane | 25 | 92 | 90 (R) | [14] |

| 2-Chloroacetophenone | (-)-DIP-Chloride | -25 | 95 | 98 (S) | [15] |

| 1-Fluoro-2-octanone | (-)-DIP-Chloride | 25 | 70 | 40 (R) | [5] |

| 1,1,1-Trifluoro-2-octanone | (-)-DIP-Chloride | 25 | 75 | 91 (S) | [5] |

Table 2: Performance of Stoichiometric Chiral Borane Reagents.

Field-Proven Insights: Practical Considerations and Troubleshooting

Achieving high enantioselectivity and yield in chiral borane reductions requires careful attention to experimental detail. Here are some key considerations and troubleshooting tips from the field:

-

Anhydrous Conditions are Crucial: Water can react with borane and the oxazaborolidine catalyst, leading to decreased efficiency and lower enantioselectivity. All glassware should be oven-dried, and anhydrous solvents must be used.[7]

-

Purity of the Borane Source: Commercially available borane solutions (e.g., BH₃·THF) can contain trace amounts of borohydride species, which can cause a non-selective background reduction, thereby lowering the overall enantiomeric excess.[11]

-

Temperature Effects: The effect of temperature on enantioselectivity can be substrate-dependent. While lower temperatures often lead to higher ee, this is not always the case. For some substrates, there is an optimal temperature at which the ee is maximized.[11][16]

-

In-Situ Catalyst Generation: As previously mentioned, generating the CBS catalyst in situ from the corresponding chiral amino alcohol and a borane source just before use is a highly reliable method that can improve reproducibility.[2][8]

Diagram 3: Troubleshooting Workflow for Low Enantioselectivity in CBS Reductions

Caption: A systematic approach to troubleshooting low enantioselectivity.

Applications in Drug Development: From Bench to Blockbuster

The chiral alcohols produced through borane-mediated asymmetric reductions are pivotal intermediates in the synthesis of numerous pharmaceuticals.

-

Montelukast (Singulair®): The synthesis of this widely prescribed anti-asthma medication has historically involved the asymmetric reduction of a key ketone intermediate using (-)-DIP-Chloride.[2] While biocatalytic methods have also been developed, the original route highlights the industrial applicability of chiral borane reagents.[8][17][18]

-

Aprepitant (Emend®): This antiemetic drug, used to prevent chemotherapy-induced nausea and vomiting, features a chiral alcohol moiety in its structure. The synthesis of aprepitant involves the creation of a key chiral alcohol intermediate, a transformation for which asymmetric reduction is a suitable strategy.[19][20][21][22]

Experimental Protocols: A Practical Guide

In-Situ Generation of the CBS Catalyst and Asymmetric Reduction of Acetophenone

This protocol describes a reliable method for the asymmetric reduction of acetophenone to (R)-1-phenylethanol using an in-situ generated CBS catalyst.

Materials:

-

(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol

-

Borane-tetrahydrofuran complex (1.0 M in THF)

-

Acetophenone

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Hydrochloric acid (1 M)

-

Standard laboratory glassware, oven-dried

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Catalyst Preparation (In-Situ): To a flame-dried, 25 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (25.3 mg, 0.1 mmol, 5 mol%).

-

Add 2.0 mL of anhydrous THF and stir to dissolve the amino alcohol.

-

To this solution, add 1.0 mL of 1.0 M BH₃·THF (1.0 mmol) dropwise at room temperature. Stir the mixture for 15-20 minutes. The solution should be clear.

-

Reduction: In a separate flame-dried flask, prepare a solution of acetophenone (240 mg, 2.0 mmol) in 2.0 mL of anhydrous THF.

-

Cool the catalyst solution to 0°C in an ice bath.

-

Add the acetophenone solution dropwise to the catalyst solution over 10-15 minutes.

-

Monitor the reaction by TLC until the acetophenone is consumed (typically 1-2 hours).

-

Work-up: Carefully quench the reaction by the slow, dropwise addition of 1.0 mL of methanol at 0°C.

-

Allow the mixture to warm to room temperature and then add 2.0 mL of 1 M HCl. Stir for 30 minutes.

-

Extraction and Purification: Extract the aqueous mixture with diethyl ether (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., 10:1 hexanes:ethyl acetate) to afford (R)-1-phenylethanol.

-

Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Conclusion

Chiral reduction with boranes, particularly the catalytic CBS reduction, represents a powerful and versatile tool in the modern synthetic chemist's toolbox. The predictability of the stereochemical outcome, the high levels of enantioselectivity, and the operational simplicity of these reactions have solidified their importance in both academic research and industrial-scale synthesis. A thorough understanding of the underlying mechanistic principles, coupled with careful attention to practical experimental parameters, enables researchers to confidently and efficiently construct the chiral building blocks that are essential for the discovery and development of new medicines. As the demand for enantiomerically pure compounds continues to grow, the principles and protocols outlined in this guide will remain fundamental to the art and science of asymmetric synthesis.

References

-

Liang, J., Lalonde, J., Borup, B., Mitchell, V., Mundorff, E., Trinh, N., Kochrekar, D. A., Cherat, R. N., & Pai, G. G. (2010). Development of a Biocatalytic Process as an Alternative to the (–)-DIP-Cl-Mediated Asymmetric Reduction of a Key Intermediate of Montelukast. Organic Process Research & Development, 14(1), 193–198. [Link]

-

An Enantioselective Formal Synthesis of Montelukast Sodium. (2025). ResearchGate. [Link]

-

Midland, M. M. (1989). Asymmetric reductions of prochiral ketones with organoborane reagents. Chemical Reviews, 89(7), 1553–1561. [Link]

-

Midland Alpine borane reduction. (n.d.). In Wikipedia. Retrieved January 8, 2026, from [Link]

-

Enantioselective reduction of ketones. (n.d.). In Wikipedia. Retrieved January 8, 2026, from [Link]

-

Enantioselective Reduction of Ketones. (n.d.). University of Regensburg. [Link]

-

A DFT study on the reaction mechanism of enantioselective reduction of ketones with borane catalyzed by a B-methoxy-oxazaborolidine catalyst derived from (-)-β-pinene. (2020). PubMed. [Link]

-

Thieme E-Journals - Synfacts / Full Text. (n.d.). Thieme Connect. [Link]

-

An Enantioselective Formal Synthesis of Montelukast Sodium. (2014). ACS Publications. [Link]

-

Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. (1985). Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

A DFT study on the reaction mechanism of enantioselective reduction of ketones with borane catalyzed by a B-methoxy-oxazaborolidine catalyst derived from (–)-β-pinene. (2020). ResearchGate. [Link]

-

Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. (2018). MDPI. [Link]

-

The boron approach to asymmetric synthesis. (n.d.). SciSpace. [Link]

-

Super Hydrides. (1994). DTIC. [Link]

-

Asymmetric reductions with organoborane reagents. (1989). ACS Publications. [Link]

-

Corey-Bakshi-Shibata (CBS) Reduction. (2020). YouTube. [Link]

-

Chapter 10 Synthesis of aprepitant. (n.d.). ResearchGate. [Link]

-

Synthesis and Application of New Chiral Ligands for the Asymmetric Borane Reduction of Prochiral Ketones. (n.d.). University of Groningen research portal. [Link]

-

Selective reductions. 45. Asymmetric reduction of prochiral ketones by iso-2-methyl-, iso-2-ethyl-, and [iso-2-[2-(benzyloxy)ethyl]apopinocampheyl]-tert-butylchloroboranes. Evidence for a major influence of the steric requirements of the 2-substituent on the efficiency of asymmetric reduction. (1995). ACS Publications. [Link]

-

Enantioselective borane reduction of ketones catalysed by a chiral oxazaphospholidine–borane complex. (1994). Journal of the Chemical Society, Chemical Communications. [Link]

-

Chiral synthesis via organoboranes. 18. Selective reductions. 43. Diisopinocampheylchloroborane as an excellent chiral reducing reagent for the synthesis of halo alcohols of high enantiomeric purity. A highly enantioselective synthesis of both optical isomers of Tomoxetine, Fluoxetine, and Nisoxetine. (1990). The Journal of Organic Chemistry. [Link]

-

Corey–Itsuno reduction. (n.d.). In Wikipedia. Retrieved January 8, 2026, from [Link]

-

Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. (1987). Journal of the American Chemical Society. [Link]

-

Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. (2018). National Institutes of Health. [Link]

-

18.6: Enantioselective Carbonyl Reductions. (2019). Chemistry LibreTexts. [Link]

-

Enantioselective Reduction of Ketones. (2004). Semantic Scholar. [Link]

-

Asymmetric Borane Reduction of Prochiral Ketone Using Chiral Bis(α, α-diphenyl-2-pyrrolidinemethanol) Carbonate. (2003). J-Stage. [Link]

-

Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. (n.d.). Organic Chemistry Portal. [Link]

-

Enantioselective Reduction of Prochiral Ketones Using Spiroborate Esters as Catalysts. (2006). ResearchGate. [Link]

-

Efficient Synthesis of NK 1 Receptor Antagonist Aprepitant Using a Crystallization-Induced Diastereoselective Transformation †. (2003). ResearchGate. [Link]

-

Enantioselective Reduction of Ketones. (n.d.). Organic Reactions. [Link]

-

Corey–Bakshi–Shibata (CBS) Reduktion. (n.d.). ResearchGate. [Link]

-

Practical Asymmetric Synthesis of Aprepitant, a Potent Human NK-1 Receptor Antagonist, via a Stereoselective Lewis Acid-Catalyzed Trans Acetalization Reaction. (2002). ResearchGate. [Link]

-

Dr. P. Wipf Chem 2320 3/28/2007. (2007). University of Pittsburgh. [Link]

-

Corey-Bakshi-Shibata Reduction. (n.d.). Organic Chemistry Portal. [Link]

-

Corey-Bakshi-Shibata Reduction: Mechanism & Examples. (n.d.). NROChemistry. [Link]

-

Corey-Itsuno, Corey-Bakshi-Shibata Reduction. (2021). YouTube. [Link]

-

Achieving Net Zero Heavy Industry Sectors in G7 Members. (2022). International Energy Agency. [Link]

Sources

- 1. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. chemtube3d.com [chemtube3d.com]

- 4. uwindsor.ca [uwindsor.ca]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. youtube.com [youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. scispace.com [scispace.com]

- 11. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 12. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane [organic-chemistry.org]

- 17. d-nb.info [d-nb.info]

- 18. Thieme E-Journals - Synfacts / Full Text [thieme-connect.de]

- 19. researchgate.net [researchgate.net]

- 20. medkoo.com [medkoo.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

The Core Mechanism of (+)-DIP-Chloride in Enantioselective Ketone Reduction: A Technical Guide

Abstract

The enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols is a cornerstone of modern asymmetric synthesis, pivotal in the production of pharmaceuticals and fine chemicals. Among the arsenal of chiral reducing agents, (+)-B-chlorodiisopinocampheylborane, commonly known as (+)-DIP-Chloride, has established itself as a robust and highly selective reagent. Developed from the pioneering work of Herbert C. Brown, this reagent, derived from the naturally abundant chiral pool of α-pinene, offers a predictable and efficient route to optically active alcohols. This in-depth technical guide elucidates the core mechanism of action of (+)-DIP-Chloride, provides field-proven experimental protocols, and presents a comprehensive overview of its substrate scope and performance. Tailored for researchers, scientists, and drug development professionals, this document aims to be a definitive resource for the practical application and mechanistic understanding of this powerful synthetic tool.

Introduction: The Advent of a Powerful Chiral Reagent

The quest for synthetic methodologies that can control stereochemistry has been a driving force in organic chemistry. The ability to selectively produce one enantiomer of a chiral molecule is of paramount importance, particularly in the pharmaceutical industry where the physiological activity of a drug is often confined to a single stereoisomer. The reduction of a prochiral ketone, where two different substituents are attached to the carbonyl carbon, presents a fundamental challenge in asymmetric synthesis: the selective delivery of a hydride to one of the two enantiotopic faces of the carbonyl group.

(+)-DIP-Chloride emerges as a highly effective solution to this challenge. It is a stoichiometric chiral reducing agent, meaning that one equivalent of the reagent is required to reduce one equivalent of the ketone. Its chirality is derived from (+)-α-pinene, a readily available and relatively inexpensive natural product. The genius of its design lies in the rigid bicyclic structure of the isopinocampheyl ligands, which create a well-defined and sterically hindered chiral environment around the boron center. This intricate three-dimensional architecture is the key to its remarkable ability to discriminate between the two faces of a prochiral ketone, leading to high levels of enantioselectivity.

The Heart of Selectivity: The Mechanistic Pathway

The enantioselective reduction of a prochiral ketone by (+)-DIP-Chloride is not a simple nucleophilic addition of a hydride. Instead, it proceeds through a highly organized, six-membered, boat-like transition state. This mechanistic model, supported by extensive experimental evidence, provides a rational basis for predicting and understanding the stereochemical outcome of the reaction.

The reaction is best described as a transfer hydrogenation, where a hydride is formally transferred from the isopinocampheyl ligand to the carbonyl carbon of the ketone.[1] The key steps are as follows:

-

Lewis Acid-Base Coordination: The reaction initiates with the coordination of the carbonyl oxygen of the ketone to the Lewis acidic boron atom of (+)-DIP-Chloride. This coordination activates the ketone, making the carbonyl carbon more electrophilic and poised for reduction.

-

Formation of the Six-Membered Transition State: The coordinated ketone and the DIP-Chloride molecule then arrange into a highly ordered, boat-like six-membered transition state. In this arrangement, the carbonyl carbon, the carbonyl oxygen, the boron atom, one of the isopinocampheyl carbons, and the transferring hydride all lie in a cyclic arrangement.

-

Steric Discrimination and Hydride Transfer: The crux of the enantioselectivity lies in the steric interactions within this transition state. The two bulky isopinocampheyl groups on the boron atom create a significant steric bias. The prochiral ketone will orient itself in the transition state to minimize steric repulsion between its larger (RL) and smaller (RS) substituents and the chiral ligands of the reagent. The favored transition state is the one where the larger substituent on the ketone points away from the bulky isopinocampheyl groups. This preferential orientation exposes one face of the carbonyl to the impending hydride transfer from the C-2 position of one of the pinene skeletons.

-

Product Formation and Regeneration: Following the hydride transfer, a boronate ester intermediate is formed, and an α-pinene molecule is eliminated. Subsequent workup of the reaction mixture hydrolyzes the boronate ester to yield the desired chiral secondary alcohol.

The stereochemical outcome is therefore dictated by the steric bulk of the two substituents on the prochiral ketone. For (+)-DIP-Chloride, which is derived from (+)-α-pinene, the hydride is delivered to the Re-face of the ketone when the substituents are arranged to minimize steric hindrance. This generally leads to the formation of the (S)-alcohol, assuming the larger group has higher Cahn-Ingold-Prelog priority.

Figure 1: A logical workflow of the enantioselective reduction.

Figure 2: Steric interactions in the favored vs. disfavored transition state.

Substrate Scope and Performance: A Quantitative Overview

(+)-DIP-Chloride has demonstrated remarkable efficacy in the enantioselective reduction of a wide array of prochiral ketones. Its performance, however, is intrinsically linked to the steric and electronic properties of the substrate. Generally, ketones with a significant steric difference between the two substituents at the carbonyl carbon exhibit the highest enantioselectivities.

Table 1: Performance of (+)-DIP-Chloride in the Enantioselective Reduction of Various Ketones

| Substrate Class | Example Substrate | Product Configuration | Yield (%) | ee (%) | Reference(s) |

| Aryl Alkyl Ketones | Acetophenone | (S)-1-Phenylethanol | 72 | 98 | [1] |

| Propiophenone | (S)-1-Phenyl-1-propanol | 81 | 95 | [1] | |

| 2-Acetylnaphthalene | (S)-1-(2-Naphthyl)ethanol | 92 | 96 | [1] | |

| Fluorinated Ketones | 2,2,2-Trifluoroacetophenone | (R)-1-Phenyl-2,2,2-trifluoroethanol | 90 | 90 | [2][3] |

| 1,1,1-Trifluoro-2-nonanone | (R)-1,1,1-Trifluoro-2-nonanol | 92 | 92 | [2] | |

| Acetylenic Ketones | 4,4-Dimethyl-1-phenyl-1-pentyn-3-one | (S)-Alcohol | 85 | ≥99 | [2] |

| 1-Phenyl-1-butyn-3-one | (S)-Alcohol | 78 | 21 | [2] | |

| Dialkyl Ketones | 3-Methyl-2-butanone | (S)-3-Methyl-2-butanol | - | 14 | [2] |

| 2-Octanone | (S)-2-Octanol | - | 4 | [2] |

Field-Proven Insights:

-

Aryl Alkyl Ketones: This class of substrates consistently delivers excellent enantioselectivities, often exceeding 95% ee. The steric disparity between the aromatic ring and the smaller alkyl group allows for highly effective facial discrimination in the transition state.

-

Fluorinated Ketones: The presence of fluorine atoms can significantly influence both the reactivity and the stereochemical outcome. In many cases, the trifluoromethyl group acts as the sterically larger group, directing the stereochemistry of the reduction.[2][3]

-

Acetylenic Ketones: While simple acetylenic ketones may show modest enantioselectivity, hindered acetylenic ketones can be reduced with exceptionally high ee.[2] This highlights the critical role of steric bulk in achieving high fidelity.

-

Dialkyl Ketones: The reduction of simple, unhindered dialkyl ketones generally proceeds with low enantioselectivity. The lack of a significant steric difference between the two alkyl groups makes it challenging for (+)-DIP-Chloride to effectively differentiate between the two faces of the carbonyl.

Experimental Protocol: A Step-by-Step Guide

The successful execution of an enantioselective reduction using (+)-DIP-Chloride hinges on meticulous experimental technique, particularly the exclusion of moisture and air, as the reagent is highly sensitive to both.

Materials and Reagents:

-

Prochiral ketone (substrate)

-

(+)-DIP-Chloride (commercially available as a solution in hexanes or as a solid)

-

Anhydrous solvent (e.g., diethyl ether, tetrahydrofuran)

-

Diethanolamine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware (flame-dried under vacuum)

-

Inert atmosphere setup (e.g., nitrogen or argon line)

Experimental Workflow:

Figure 3: A step-by-step experimental workflow for the reduction.

Detailed Procedure:

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an inlet for an inert gas (nitrogen or argon). Maintain a positive pressure of the inert gas throughout the reaction.

-

Substrate Preparation: Dissolve the prochiral ketone (1.0 equivalent) in the chosen anhydrous solvent (e.g., diethyl ether) in the reaction flask.

-

Cooling: Cool the reaction mixture to the desired temperature, typically between -25 °C and 0 °C, using an appropriate cooling bath (e.g., dry ice/acetone).

-

Reagent Addition: Slowly add a solution of (+)-DIP-Chloride (1.1-1.2 equivalents) in the same anhydrous solvent to the stirred ketone solution via the dropping funnel over a period of 30-60 minutes. It is crucial to maintain the reaction temperature during the addition.

-

Reaction Monitoring: Stir the reaction mixture at the set temperature. The progress of the reduction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by periodically taking aliquots from the reaction mixture.

-

Quenching the Reaction: Once the reaction is complete (as indicated by the consumption of the starting ketone), carefully quench the reaction by the slow, dropwise addition of a small amount of methanol to destroy any excess reagent.

-

Workup for Boron Byproduct Removal: This step is critical for the isolation of a clean product. After quenching, remove the solvent under reduced pressure. To the residue, add an excess of diethanolamine (2-3 equivalents).[2] Stir the resulting mixture at room temperature for 1-2 hours. The diethanolamine forms a stable, soluble complex with the boron byproducts, facilitating their removal.

-

Extraction and Drying: Add a suitable organic solvent (e.g., ethyl acetate or diethyl ether) and water to the mixture. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude chiral alcohol.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure chiral alcohol.

-

Enantiomeric Excess (ee) Determination: The enantiomeric excess of the purified alcohol should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC), by comparing the product with racemic and/or authentic chiral samples.

Conclusion: A Legacy of Precision in Asymmetric Synthesis

(+)-DIP-Chloride stands as a testament to the power of rational design in asymmetric catalysis. Its mechanism, elegantly governed by steric principles, provides a predictable and reliable method for the synthesis of enantioenriched secondary alcohols. For researchers in both academic and industrial settings, a thorough understanding of its mechanistic underpinnings and practical application is invaluable. This guide has sought to provide a comprehensive and technically sound resource, bridging the gap between theoretical knowledge and practical execution. By leveraging the insights and protocols detailed herein, scientists and drug development professionals can confidently employ (+)-DIP-Chloride to unlock efficient and highly selective pathways to valuable chiral building blocks, furthering the advancement of chemical synthesis.

References

-

Ramachandran, P. V., & Brown, H. C. (1996). Asymmetric Reduction with B-Chlorodiisopinocampheylborane. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 84-97). American Chemical Society. [Link]

-

Brown, H. C., Ramachandran, P. V., Teodorovic, A. V., & Gong, B. (1994). Super Hydrides. 1. B-Chlorodiisopinocampheylborane (DIP-Chloride), an Excellent Chiral Reducing Reagent for the Asymmetric Reduction of Fluoroalkyl Ketones. DTIC. [Link]

-

Zhao, M., King, A. O., Larsen, R. D., Verhoeven, T. R., & Reider, P. J. (1997). A convenient and economical method for the preparation of DIP-chloride™ and its application in the asymmetric reduction of aralkyl ketones. Tetrahedron Letters, 38(15), 2641-2644. [Link]

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [Link]

-

Ramachandran, P. V., Teodorovic, A. V., Rangaishenvi, M. V., & Brown, H. C. (1992). Chiral synthesis via organoboranes. 34. Selective reductions. 47. Asymmetric reduction of hindered .alpha.,.beta.-acetylenic ketones with B-chlorodiisopinocampheylborane to propargylic alcohols of very high enantiomeric excess. Improved workup procedure for the isolation of product alcohols. The Journal of Organic Chemistry, 57(8), 2379-2386. [Link]

Sources

Asymmetric Ketone Reduction with (+)-B-Chlorodiisopinocampheylborane: A Mechanistic and Practical Guide

An in-depth technical guide on the stereochemical model for (+)-Ipc2BCl ketone reduction for researchers, scientists, and drug development professionals.

Abstract: The asymmetric reduction of prochiral ketones to chiral secondary alcohols is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where enantiomeric purity is paramount. Among the arsenal of chiral reagents developed for this purpose, (+)-B-chlorodiisopinocampheylborane, commonly known as (+)-Ipc2BCl or Midland's Alpine-Borane®, has established itself as a highly effective and predictable reagent. Its efficacy stems from a well-defined transition state model that allows for the rational prediction of the product's stereochemistry. This guide provides an in-depth examination of the stereochemical model governing (+)-Ipc2BCl reductions, supported by experimental data and a detailed, field-proven protocol. We will dissect the causality behind the observed stereoselectivity and offer a self-validating workflow for its practical application.

Introduction: The Power of Steric Control

The synthesis of enantiomerically pure compounds is a central challenge in drug development, as different enantiomers of a chiral molecule can exhibit vastly different pharmacological activities. The reduction of a prochiral ketone presents a direct and efficient route to chiral secondary alcohols, which are common structural motifs in many active pharmaceutical ingredients. The challenge, however, lies in controlling the facial selectivity of the hydride attack on the carbonyl carbon.

This compound is a chiral organoborane reagent derived from the readily available monoterpene (+)-α-pinene. Its remarkable success in asymmetric reductions is attributed to its rigid bicyclic structure, which creates a highly organized and sterically demanding environment around the reactive boron center. This steric hindrance is not a limitation but rather the key to its high enantioselectivity, forcing the ketone substrate to approach the reagent in a specific orientation to minimize non-bonded interactions.

The Stereochemical Model: A Zimmerman-Traxler Approach

The predictive power of (+)-Ipc2BCl reductions lies in a well-accepted six-membered ring transition state model, analogous to the Zimmerman-Traxler model for aldol reactions. This model provides a clear rationale for the observed transfer of a hydride from the isopinocampheyl group to the ketone.

The key steps and interactions are as follows:

-

Coordination: The reaction initiates with the Lewis acidic boron atom of (+)-Ipc2BCl coordinating to the Lewis basic carbonyl oxygen of the ketone.

-

Transition State Assembly: This coordination pre-organizes the ketone and the reagent into a chair-like six-membered ring transition state. In this arrangement, the carbonyl carbon, the oxygen, the boron, the chlorine, and the transferring hydride are all part of the cyclic structure.

-

Steric Discrimination: The crucial factor for stereoselectivity is the steric interaction between the substituents on the ketone (RL for the large group and RS for the small group) and the bulky isopinocampheyl groups of the reagent. To minimize steric clash, the larger substituent (RL) on the ketone preferentially occupies the equatorial position in the transition state, while the smaller substituent (RS) occupies the axial position.

-

Hydride Transfer: The hydride is then delivered from the front face of the coordinated ketone, leading to the formation of the corresponding (R)-alcohol.

This model has been consistently supported by experimental results and computational studies, providing a reliable framework for predicting the stereochemical outcome of the reduction.

A schematic overview of the experimental workflow for the asymmetric reduction.

Step-by-Step Procedure:

-

Reaction Setup: Under an inert atmosphere (N2 or Ar), a flame-dried round-bottom flask equipped with a magnetic stir bar is charged with a solution of (+)-Ipc2BCl (1.1 equivalents) in anhydrous THF. The flask is cooled to -25 °C using a suitable cooling bath (e.g., dry ice/acetone).

-

Rationale: An inert atmosphere and anhydrous conditions are crucial as organoboranes are sensitive to moisture and oxygen. The low temperature enhances the organization of the transition state, leading to higher enantioselectivity.

-

-

Substrate Addition: Acetophenone (1.0 equivalent) dissolved in a minimal amount of anhydrous THF is added dropwise to the stirred solution of (+)-Ipc2BCl over 30 minutes.

-

Rationale: Slow addition of the ketone maintains the low temperature and ensures that the ketone is always in the presence of an excess of the reducing agent, which can prevent side reactions.

-

-

Reaction Monitoring: The reaction mixture is stirred at -25 °C for 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Rationale: The reaction time is optimized to ensure complete consumption of the starting material.

-

-

Workup and Purification: a. The reaction is quenched by the addition of diethylether, followed by the slow addition of diethanolamine (2.2 equivalents).

-

Rationale: Diethanolamine is added to complex with the boron species, forming a precipitate that can be easily removed by filtration. This simplifies the purification process. b. The mixture is allowed to warm to room temperature and stirred for 1 hour. c. The resulting precipitate is removed by filtration, and the filtrate is washed sequentially with saturated aqueous NaHCO3 and brine.

-

Rationale: The aqueous washes remove any remaining diethanolamine and other water-soluble impurities. d. The organic layer is dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure. e. The crude product is purified by flash column chromatography on silica gel to afford the desired (R)-1-phenylethanol.

-

Conclusion

The (+)-Ipc2BCl reagent offers a robust and highly predictable method for the asymmetric reduction of prochiral ketones. Its success is grounded in a well-understood stereochemical model based on a sterically controlled, chair-like transition state. By understanding the principles that govern this transition state, researchers can rationally predict the stereochemical outcome and effectively apply this reagent to the synthesis of complex chiral molecules. The provided protocol serves as a validated starting point for the practical application of this powerful synthetic tool.

References

-

Brown, H. C., & Ramachandran, P. V. (1994). Asymmetric Reduction with B-Chlorodiisopinocampheylborane. Journal of Organometallic Chemistry, 479(1-2), C1-C6. [Link]

-

Midland, M. M. (1989). Asymmetric reductions with organoborane reagents. Chemical Reviews, 89(7), 1553-1561. [Link]

-

Itsuno, S. (2005). Asymmetric Reduction of Ketones. In Comprehensive Organic Synthesis II (Vol. 8, pp. 833-875). Elsevier. [Link]

Synthesis of (+)-B-Chlorodiisopinocampheylborane: A Technical Guide for Chemical Researchers

<

Abstract

This technical guide provides a comprehensive overview of the synthesis of (+)-B-Chlorodiisopinocampheylborane, commonly known as (+)-DIP-Chloride™. This highly versatile and efficient chiral reducing agent is synthesized from the readily available natural product, (+)-α-pinene. This document will delve into the mechanistic underpinnings of the synthesis, provide a detailed, field-tested experimental protocol, and discuss the critical aspects of stereochemical control. Furthermore, safety considerations and applications in asymmetric synthesis will be highlighted, offering researchers, scientists, and drug development professionals a thorough resource for the preparation and utilization of this important organoborane reagent.

Introduction: The Significance of (+)-DIP-Chloride™ in Asymmetric Synthesis

This compound ((+)-DIP-Chloride™) is a cornerstone reagent in modern asymmetric synthesis, renowned for its ability to effect the stereoselective reduction of prochiral ketones to their corresponding chiral secondary alcohols with high enantiomeric excess.[1][2] Its efficacy stems from the sterically demanding and well-defined chiral environment created by the two isopinocampheyl ligands, which are derived from (+)-α-pinene. This chiral pocket effectively dictates the facial selectivity of hydride delivery to the carbonyl carbon, leading to the preferential formation of one enantiomer.[3]

The applications of (+)-DIP-Chloride™ are extensive and impactful, particularly in the pharmaceutical industry where the synthesis of enantiomerically pure compounds is paramount. It has been successfully employed in the synthesis of key intermediates for various drugs, including PAF antagonist MK-287 and the antibacterial agent (S)-(−)-nadifloxacin.[2][4] The ability to achieve high levels of asymmetric induction makes it an invaluable tool for the construction of complex chiral molecules.

Mechanistic Rationale and Stereochemical Control

The synthesis of (+)-DIP-Chloride™ begins with the hydroboration of (+)-α-pinene. This reaction is a classic example of a stereospecific and regioselective addition.

Hydroboration of (+)-α-Pinene: A Concerted and Sterically Governed Process

The hydroboration of an alkene with a borane source, such as borane-dimethyl sulfide complex (BMS), proceeds through a four-membered transition state.[5][6] The addition of the B-H bond across the double bond is a syn-addition, meaning that the boron and hydrogen atoms add to the same face of the double bond.[7]

In the case of (+)-α-pinene, the molecule possesses a distinct steric bias due to the gem-dimethyl bridge. This steric hindrance directs the incoming borane molecule to the less hindered face of the double bond.[6][8] The regioselectivity follows an anti-Markovnikov pattern, where the boron atom attaches to the less substituted carbon of the alkene.[5] This initial hydroboration step leads to the formation of diisopinocampheylborane (Ipc₂BH).[9]

Conversion to this compound

The subsequent treatment of diisopinocampheylborane with a source of chlorine, such as hydrogen chloride, results in the formation of this compound.[9] This conversion is a crucial step that enhances the reagent's stability and modifies its reactivity for asymmetric reductions.

The overall stereochemical outcome of the synthesis is directly dictated by the chirality of the starting material, (+)-α-pinene. The use of enantiomerically pure (+)-α-pinene is essential for obtaining (+)-DIP-Chloride™ with high enantiomeric purity. Interestingly, it has been shown that even when using α-pinene with lower enantiomeric purity, a phenomenon known as asymmetric amplification can occur, leading to a product with higher enantiomeric excess than the starting material.[10] This is attributed to the preferential formation of the heterochiral, meso-like diastereomer, which effectively removes the minor enantiomer of α-pinene from the reaction pathway leading to the homochiral product.[10]

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a reliable method for the preparation of this compound. All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox, as organoboranes are sensitive to air and moisture.[11][12]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| (+)-α-Pinene | 136.23 | 25.5 mL (22.3 g) | 160.2 mmol | ≥91% ee recommended |

| Borane-dimethyl sulfide complex (BMS) | 75.97 | 8.2 mL (6.47 g) | 80.1 mmol | Handle in a fume hood |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 80 mL | - | Freshly distilled from Na/benzophenone |

| Hydrogen Chloride (in diethyl ether) | 36.46 | ~80 mmol | ~80 mmol | Standardized solution |

Synthesis of Diisopinocampheylborane ((+)-Ipc₂BH)

-

Apparatus Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

-

Initial Charging: Charge the flask with anhydrous THF (80 mL).

-

Addition of BMS: Via syringe, add borane-dimethyl sulfide complex (8.2 mL, 80.1 mmol) to the THF. Cool the resulting mixture to 0 °C using an ice/water bath.

-

Addition of (+)-α-Pinene: Over a period of 30 minutes, add (+)-α-pinene (25.5 mL, 160.2 mmol) dropwise to the stirred solution at 0 °C.

-

Reaction and Crystallization: After the addition is complete, cease stirring and store the flask at 0 °C for approximately 46 hours to allow for the crystallization of diisopinocampheylborane.[13]

Conversion to this compound

-

Isolation of (+)-Ipc₂BH: After the crystallization period, carefully remove the supernatant liquid via a cannula under a positive pressure of nitrogen. Wash the crystalline solid with cold, anhydrous diethyl ether (2 x 20 mL) and then dry the solid under vacuum.

-

Chlorination: Suspend the crystalline (+)-Ipc₂BH in anhydrous diethyl ether at 0 °C. To this stirred suspension, add a standardized solution of hydrogen chloride in diethyl ether (~80 mmol) dropwise.

-

Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for an additional hour. The progress of the reaction can be monitored by the disappearance of the solid (+)-Ipc₂BH.

-

Isolation of Product: The resulting solution of this compound in diethyl ether can be used directly for subsequent reactions or the solvent can be carefully removed under reduced pressure to yield the product as a solid. The solid should be stored under an inert atmosphere at low temperature.[12]

Visualization of the Synthetic Pathway

The following diagram illustrates the key steps in the synthesis of this compound from (+)-α-pinene.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Hydroboration - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Reaction of \alpha -pinene with borane followed by treatment of the res.. [askfilo.com]

- 8. Untitled Document [ursula.chem.yale.edu]

- 9. Diisopinocampheylborane - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. (+)-Diisopinocampheyl chloroborane | 112246-73-8 [chemicalbook.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

The Chiral Pool Origin of Isopinocampheyl Ligands: A Technical Guide to Asymmetric Synthesis

Abstract

Derived from the readily abundant natural product α-pinene, isopinocampheyl-based ligands and reagents represent a cornerstone of the chiral pool approach to asymmetric synthesis. This technical guide provides an in-depth exploration of the origin, synthesis, and application of these powerful tools. We will delve into the critical experimental details for the preparation of key reagents such as diisopinocampheylborane (Ipc₂BH) and monoisopinocampheylborane (IpcBH₂), elucidating the causal factors behind the procedural choices that ensure high enantiopurity. Furthermore, this guide will examine the mechanistic underpinnings of their remarkable stereoselectivity in asymmetric hydroboration and ketone reduction, supported by quantitative data, detailed protocols, and visual workflows. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these field-proven reagents for the efficient construction of chiral molecules.

Introduction: Harnessing Nature's Chirality through α-Pinene

The concept of the "chiral pool" is a powerful strategy in asymmetric synthesis, utilizing readily available, enantiomerically pure natural products as starting materials for the synthesis of complex chiral molecules. Among the most successful and widely utilized chiral building blocks is α-pinene, a bicyclic monoterpene responsible for the characteristic scent of pine trees.[1]

α-Pinene exists in nature as two enantiomers: (+)-α-pinene and (–)-α-pinene.[2] Their geographical distribution is noteworthy, with the (+)-isomer being more common in North America and the (–)-enantiomer predominating in European pines.[2][3] This natural abundance of both enantiomers is a significant practical advantage, as it allows for the synthesis of either enantiomer of a target molecule by selecting the appropriate α-pinene starting material. The rigid, sterically demanding bicyclo[3.1.1]heptane skeleton of α-pinene provides a well-defined three-dimensional structure that is ideal for inducing chirality in chemical reactions.[4]